4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
- The Claisen rearrangement, a chemical reaction used to produce various natural product precursors, has been studied with compounds related to 4-Allyl-2-methoxyphenyl 3-pyrrolidinylmethyl-ether hydrochloride. One research explored the use of a novel solid superacid UDCaT-5 for the rearrangement of allyl-4-methoxyphenyl ether to 2-allyl-4-methoxyphenol, an important component in perfumes, flavors, and other consumer products (Yadav & Lande, 2005).
Organic Chemistry and Synthesis
- A study on the asymmetric synthesis of diacylglycerols starting from allyl bromide, which was then converted to allyl 4-methoxyphenyl ether, demonstrates the significance of these compounds in organic synthesis. This research highlights a method for producing high-yield and high optical purity glycerol derivatives, important in various chemical and pharmaceutical applications (Vilchèze & Bittman, 1994).
Photoreactive Studies
- Research into the Claisen rearrangement of 1-allyloxy-2-methoxymethoxybenzene, a compound closely related to this compound, provides insights into photo-Claisen rearrangement processes. This study contributes to the understanding of radical pair mechanisms in chemical reactions, important for developing photoresponsive materials (Wang Li-dong, 2008).
Analytical Chemistry
- Analytical methods have been developed for studying the rearrangement and cleavage of allyl ethers, closely related to this compound. These methods are crucial for understanding reaction mechanisms and developing new chemical syntheses (Murakami, Minami & Ozawa, 2004).
Pharmacology and Drug Development
- In pharmacology, allyl phenyl ethers, which are structurally related to this compound, have been studied for their potential antimicrobial properties. This research can inform the development of new pharmaceutical compounds with antimicrobial activity (Kumaraswamy, Ranjithkumar, Narsimha & VasudevaReddy, 2014).
Properties
IUPAC Name |
3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h3,5-6,9,13,16H,1,4,7-8,10-11H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHBPJZEUPMBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-98-5 | |
Record name | Pyrrolidine, 3-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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